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molecular formula C11H13BrN2O B8441731 1-(3-Bromo-propyl)-3-methyl-1,3-dihydro-benzoimidazol-2-one

1-(3-Bromo-propyl)-3-methyl-1,3-dihydro-benzoimidazol-2-one

Cat. No. B8441731
M. Wt: 269.14 g/mol
InChI Key: KXPIQRYSHXBEFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08022062B2

Procedure details

Add portion wise 3-methyl-1,3-dihydro-benzoimidazol-2-one (400 mg, 27.0 mmol) to a suspension of sodium hydride (1.296 g, 32.4 mmol of 60% dispersion in oil) in anhydrous THF (200 mL) under nitrogen over 15 min, then continue to stir for 30 min. Add 1,3-dibromopropane (11.0 mL, 108 mmol) and stir overnight. Then heat at reflux for 3 days. Cool the suspension to room temperature, pour into brine (400 mL), extract with diethyl ether (300 mL), dry over MgSO4 and concentrate in vacuo. Purify by chromatography on silica gel eluting with isohexane/EtOAc (1:0 to 1:1 gradient over 40 min) to give the title compound as a colourless oil (2.15 g, 30%).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
1.296 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
11 mL
Type
reactant
Reaction Step Three
Name
brine
Quantity
400 mL
Type
solvent
Reaction Step Four
Yield
30%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[NH:4][C:3]1=[O:11].[H-].[Na+].[Br:14][CH2:15][CH2:16][CH2:17]Br>C1COCC1.[Cl-].[Na+].O>[Br:14][CH2:15][CH2:16][CH2:17][N:4]1[C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[N:2]([CH3:1])[C:3]1=[O:11] |f:1.2,5.6.7|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
CN1C(NC2=C1C=CC=C2)=O
Step Two
Name
Quantity
1.296 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
11 mL
Type
reactant
Smiles
BrCCCBr
Step Four
Name
brine
Quantity
400 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then heat
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 days
Duration
3 d
EXTRACTION
Type
EXTRACTION
Details
extract with diethyl ether (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
Purify by chromatography on silica gel eluting with isohexane/EtOAc (1:0 to 1:1 gradient over 40 min)
Duration
40 min

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrCCCN1C(N(C2=C1C=CC=C2)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.15 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 29.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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